1-(3-chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
1-(3-Chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3-chlorophenyl substituent at position 1 and a cinnamyl (propenylbenzene) group at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases, adenosine receptors, and enzymes like aldehyde dehydrogenases (ALDH1A) .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c21-16-9-4-10-17(12-16)25-19-18(13-23-25)20(26)24(14-22-19)11-5-8-15-6-2-1-3-7-15/h1-10,12-14H,11H2/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKOEMRDBYRJDL-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83. This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell proliferation, thereby inhibiting the growth of cancer cells.
Pharmacokinetics
The compound has demonstrated suitable pharmacokinetic properties in silico ADMET studies and drug-likeness studies. These properties contribute to the compound’s bioavailability, allowing it to effectively reach its target and exert its inhibitory effects.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biochemical Analysis
Biochemical Properties
The compound 1-(3-chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one plays a significant role in biochemical reactions. It has been found to interact with various enzymes and proteins, significantly influencing their function. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase essential for cell proliferation. The nature of these interactions is primarily through binding, where the compound fits well into the active site of the enzyme, forming essential hydrogen bonds.
Cellular Effects
The compound exerts profound effects on various types of cells and cellular processes. It has been shown to inhibit the growth of several cell lines, demonstrating superior cytotoxic activities against MCF-7 and HCT-116. It influences cell function by altering cell cycle progression and inducing apoptosis within cells. The compound also impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of CDK2, inhibiting its activity and subsequently altering cell cycle progression. This binding interaction is facilitated by essential hydrogen bonding with specific residues in the enzyme.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of the compound have been observed to change. Information on the compound’s stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Comparison with Similar Compounds
Table 1: Substituent Variations and Properties
- Position 1: The 3-chlorophenyl group in the target compound contrasts with 2-chlorophenyl in 15a ().
- Position 5 : The cinnamyl group distinguishes the target compound from sulfur-containing substituents (e.g., 3-fluorobenzylthio in 15b ) or triazolylmethyl groups in Compound 35 . Cinnamyl’s extended conjugated system may enhance membrane permeability but reduce solubility compared to smaller substituents .
Anticancer Potential:
- Compound 35 (), with a 3-chlorophenyl-triazolylmethyl group, arrests glioma cells in the S-phase and upregulates p53, suggesting apoptosis induction. The target compound’s cinnamyl group may similarly enhance antiproliferative effects via DNA intercalation or kinase inhibition .
- ALDH1A Inhibition: Fluorobenzylthio derivatives (e.g., 15b) show subfamily selectivity, attributed to sulfur’s electron-withdrawing effects.
Antimicrobial Activity:
- Derivatives with alkyl/aryl groups at position 6 (e.g., 2e–2g ) exhibit broad-spectrum activity. The target compound’s substitutions at positions 1 and 5 may redirect activity toward eukaryotic targets (e.g., cancer cells) rather than microbes .
Physicochemical Properties
- Stability : High HPLC purity (>98% for 15b–15e ) indicates robustness under synthesis conditions. The target compound’s stability may vary due to the cinnamyl group’s susceptibility to oxidation .
Q & A
Q. What are the standard synthetic routes for 1-(3-chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. Key steps include:
- Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core via intramolecular cyclization of intermediates like N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide under basic conditions (e.g., piperidine in ethanol) .
- Substituent Introduction : Alkylation or coupling reactions to introduce the 3-chlorophenyl and cinnamyl groups. Copper triflate (Cu(OTf)₂) has been used to enhance yields (up to 70–92%) in similar derivatives .
Q. Optimization Strategies :
| Parameter | Impact on Yield/Purity | Example from Evidence |
|---|---|---|
| Catalyst Selection | Copper triflate improves reaction efficiency vs. traditional methods | 21.6–22.5% yield increase with Cu(OTf)₂ |
| Solvent Choice | Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates | Ethanol used for cyclization |
| Temperature Control | 40–80°C optimal for avoiding side reactions | 40°C for thiourea formation |
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl groups) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocycles .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₂H₁₈ClN₄O: calc. 389.11, observed 389.10) .
- HPLC : Purity assessment (e.g., >95% purity for derivatives using C18 columns) .
Advanced Research Questions
Q. How do structural modifications, particularly in the cinnamyl and chlorophenyl substituents, influence the compound's biological activity?
Answer:
-
Cinnamyl Group :
- Enhances lipophilicity, improving membrane permeability. Substitution with electron-withdrawing groups (e.g., nitro) increases antifungal activity (e.g., 83–100% inhibition of Sclerotinia sclerotiorum at 10–50 mg/L) .
-
Chlorophenyl Position :
- 3-Chlorophenyl derivatives show higher anticancer activity (47.69% inhibition of U87 glioma cells) vs. 4-chlorophenyl analogs .
-
Key SAR Findings :
Modification Biological Impact Reference Cinnamyl → Methyl Reduced antifungal activity 3-Chloro → 4-Nitro Increased enzyme inhibition (e.g., ALDH1A)
Q. What strategies can resolve contradictions in biological activity data across different studies involving this compound?
Answer:
- Assay Standardization :
- Use consistent cell lines (e.g., HCT-116 for anticancer studies ) and control compounds.
- Structural Confirmation : Ensure purity (>95% via HPLC) to exclude impurities as confounding factors .
- Meta-Analysis : Compare substituent effects across studies (e.g., 3-chlorophenyl vs. 4-methoxyphenyl in acetamide derivatives ).
Q. What in silico methods are recommended to predict binding modes and optimize interactions with target enzymes?
Answer:
- Molecular Docking :
- Use AutoDock Vina to model interactions with ALDH1A (binding affinity < -8.0 kcal/mol for pyrazolo[3,4-d]pyrimidines) .
- MD Simulations :
- GROMACS for stability analysis (e.g., RMSD < 2.0 Å over 100 ns simulations) .
- QSAR Models :
- Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?
Answer:
- Catalyst Design :
- Solvent-Free Reactions : Microwave-assisted synthesis reduces energy use .
- Waste Reduction :
- Use ethyl acetate/water biphasic systems for easier separation .
Data Contradictions and Validation
- Antifungal Activity : Derivatives with methyl groups (e.g., 5a: 74% yield) show lower activity vs. nitro-substituted analogs (5c: 83% inhibition) . Validate via dose-response assays (IC₅₀ values).
- Synthetic Yields : Copper triflate improves yields but may require toxic solvents. Balance efficiency with safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
